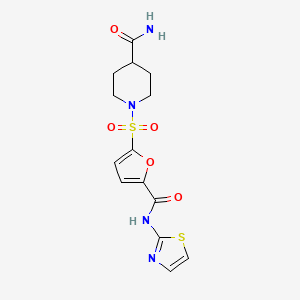
1-((5-(Thiazol-2-ylcarbamoyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-((5-(Thiazol-2-ylcarbamoyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C14H16N4O5S2 and a molecular weight of 384.43. It belongs to the group of azole heterocycles, specifically thiazoles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including “1-((5-(Thiazol-2-ylcarbamoyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide”, involves a five-membered heterocyclic compound containing nitrogen and sulfur atoms . Detailed molecular structure analysis specific to this compound is not available in the resources I have.Chemical Reactions Analysis
While the chemical reactions involving “1-((5-(Thiazol-2-ylcarbamoyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide” are not explicitly mentioned in the resources I have, thiazole derivatives are known to undergo various chemical reactions, including electrophilic substitution reactions .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives have shown promising antimicrobial properties. For instance, sulfazole, a compound containing a thiazole moiety, exhibits potent antimicrobial effects. Researchers have explored modifications of thiazole-based compounds to enhance their antimicrobial activity . Further studies could investigate the specific mechanisms by which this compound inhibits microbial growth.
Antiretroviral Potential
The compound ritonavir, used in HIV/AIDS treatment, contains a thiazole ring. Its antiretroviral activity makes it a crucial component of combination therapy. Investigating the interactions between ritonavir and viral enzymes could provide valuable insights for drug design .
Antifungal Properties
Abafungin, another thiazole-based compound, exhibits antifungal activity. Researchers have explored its effectiveness against various fungal strains. Understanding the molecular interactions between abafungin and fungal targets could guide the development of novel antifungal agents .
Anticancer Potential
Tiazofurin, a thiazole-containing compound, has demonstrated anticancer effects. Researchers have studied its impact on cancer cell growth and survival. Investigating its mechanisms of action and potential synergies with other anticancer drugs could lead to therapeutic advancements .
Antioxidant Properties
Thiazoles possess antioxidant activity, which is crucial for combating oxidative stress. Investigating the radical-scavenging abilities of compounds related to our target molecule could reveal their potential as antioxidants .
Anti-Alzheimer’s Research
Researchers have explored thiazole derivatives as potential anti-Alzheimer’s agents. Investigating their interactions with amyloid-beta plaques and their impact on cognitive function could contribute to Alzheimer’s disease management .
Antihypertensive Effects
Certain thiazole-based compounds exhibit antihypertensive properties. Understanding their impact on blood pressure regulation and vascular function could lead to novel treatments for hypertension .
Hepatoprotective Activity
Thiazoles have been investigated for hepatoprotective effects. Studying their impact on liver health, detoxification pathways, and liver enzymes could provide insights into liver disease management .
Direcciones Futuras
Thiazole derivatives, including “1-((5-(Thiazol-2-ylcarbamoyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide”, have potential for further study due to their wide range of applications in the field of drug design and discovery . Future research could focus on exploring their synthesis methods, molecular structure, chemical reactions, mechanisms of action, and physical and chemical properties in more detail.
Mecanismo De Acción
Target of Action
It is known that compounds containing thiazole and furan groups have been employed as medicines in a number of distinct disease areas .
Mode of Action
Compounds with thiazole and sulfonamide groups are known to have antibacterial activity . These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .
Biochemical Pathways
It is known that thiazole-containing compounds play a significant role in various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Pharmacokinetics
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Result of Action
Several synthesized compounds that combine thiazole and sulfonamide display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Action Environment
It is known that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
1-[5-(1,3-thiazol-2-ylcarbamoyl)furan-2-yl]sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S2/c15-12(19)9-3-6-18(7-4-9)25(21,22)11-2-1-10(23-11)13(20)17-14-16-5-8-24-14/h1-2,5,8-9H,3-4,6-7H2,(H2,15,19)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOYHMHHXAFVPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=C(O2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-(Thiazol-2-ylcarbamoyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2813791.png)
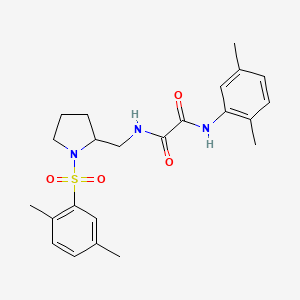
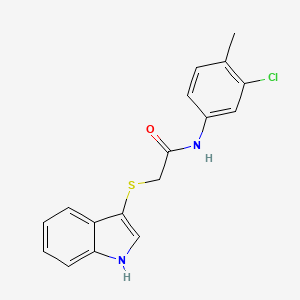
![2-(3-Hydroxypropyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2813797.png)
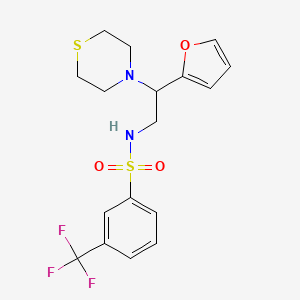


![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2813802.png)
![5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2813803.png)
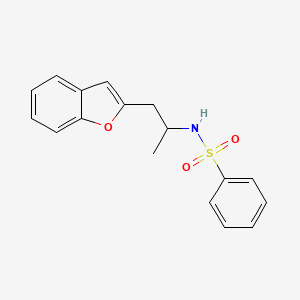



![2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2813814.png)